

Section 1: Classical Resolution (Diastereomeric Salt Crystallization)

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Compound of Interest

Compound Name: *2-(2-Iodophenyl)propanoic acid*

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This technique remains a cornerstone for large-scale chiral separations due to its cost-effectiveness. It relies on converting the enantiomeric mixture into a pair of diastereomeric salts using a chiral resolving agent.[1] These diastereomers, having different physical properties, can then be separated by fractional crystallization.[2]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Question 1: My resolution attempt resulted in a thick, sticky oil instead of crystals. What is "oiling out" and how can I prevent it?

Answer:

"Oiling out" is a common pitfall where the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] This oil is a highly concentrated solution of the salt that is immiscible with the solvent. It prevents effective purification because impurities remain trapped within the liquid phase.[4]

- Probable Cause & Scientific Rationale:

- Excessive Supersaturation: The primary cause is creating a level of supersaturation that is too high, too quickly. Kinetically, it's easier for the system to form a disordered, high-concentration liquid than an ordered crystal lattice.[3]
- Rapid Cooling: A sharp temperature drop is the most common way to induce excessive supersaturation. Molecules don't have enough time to orient themselves for proper nucleation and crystal growth.
- Inappropriate Solvent Choice: The solvent may be too "good," keeping the salt dissolved even at lower temperatures, or too "poor," causing it to crash out of solution indiscriminately. The ideal solvent must exhibit a significant solubility difference between the two diastereomeric salts.[5]
- High Initial Concentration: Starting with a solution that is too close to its saturation point leaves very little room for controlled crystallization.
- Solutions & Best Practices:
 - Reduce Cooling Rate: Implement a slow, controlled cooling ramp (e.g., 5-10 °C per hour) to maintain a state of moderate supersaturation. This gives the desired diastereomer time to nucleate and grow selectively.
 - Solvent Screening: If slow cooling fails, re-evaluate your solvent system. Create a solvent/anti-solvent system. Add the anti-solvent (in which the salts are less soluble) dropwise at a constant temperature until turbidity is observed, then heat slightly to redissolve before commencing slow cooling. A study on ibuprofen resolution found ethyl acetate to be an optimal solvent, providing a good balance of differential solubility for the diastereomeric salts.[5]
 - Lower the Concentration: Begin with a more dilute solution. While this may reduce the initial yield, it significantly increases the chances of obtaining a crystalline product with high diastereomeric purity.
 - Introduce Seed Crystals: If you have a small amount of the desired pure diastereomeric salt, add a few microscopic crystals to the solution once it's slightly supersaturated. This provides a template for crystallization to occur, bypassing the kinetic barrier of primary nucleation.

Question 2: I've managed to get crystals, but the diastereomeric excess (%de) is very low after the first crystallization. How can I improve it?

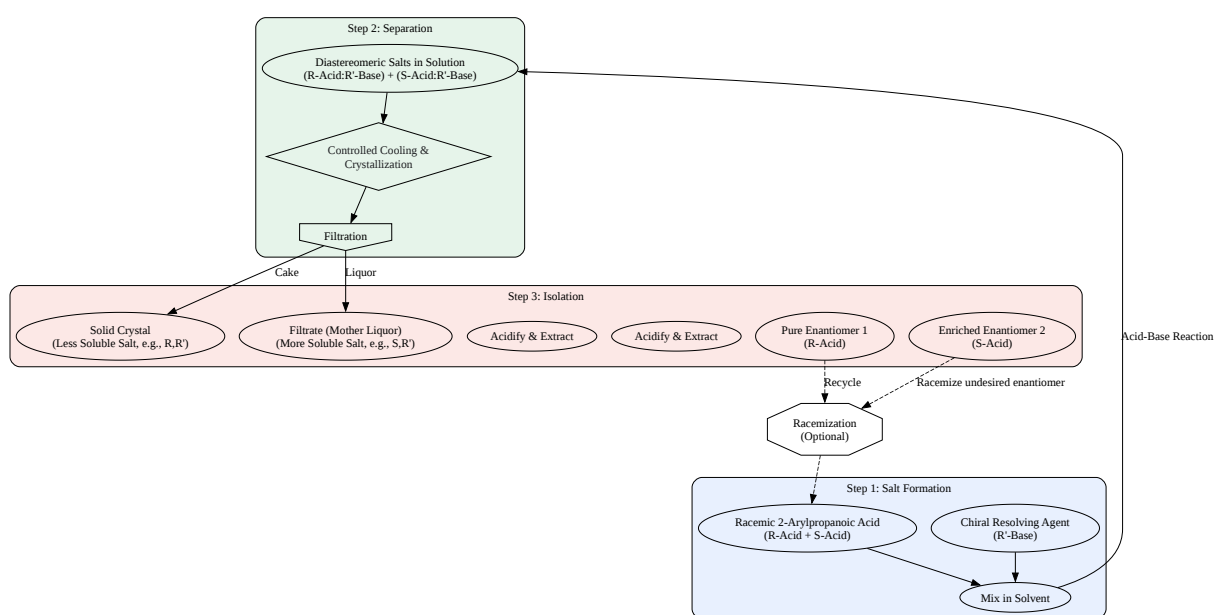
Answer:

Low diastereomeric excess indicates that the less soluble and more soluble diastereomers have co-crystallized. This is often a result of suboptimal selectivity in the crystallization process.

- Probable Cause & Scientific Rationale:
 - Insufficient Solubility Difference: The fundamental requirement for this method is a significant difference in solubility between the (R,R') and (S,R') salts in the chosen solvent. If this difference is small, both will crystallize.
 - Eutectic Formation: Every diastereomeric pair has a eutectic point—a specific composition at which the mixture has the lowest melting point and crystallizes as an intimate mixture. [2] If your solution composition is near this eutectic point, separation will be poor.
 - Trapping of Mother Liquor: If crystals grow too quickly, they can trap pockets of the mother liquor, which contains a high concentration of the more soluble diastereomer, thereby contaminating your product.
- Solutions & Best Practices:
 - Optimize the Solvent: This is the most critical parameter. Test a range of solvents with varying polarities. The goal is to find a solvent that maximizes the solubility difference between the two diastereomers.
 - Perform Recrystallization: A single crystallization is often insufficient. Dissolve the obtained crystals in a fresh portion of the same or a different optimized solvent and repeat the slow cooling process. This "double resolution" is a common strategy to achieve high purity.[1]
 - Adjust Stoichiometry: While a 1:1 ratio of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial. This ensures that only the less soluble salt crystallizes, leaving the unreacted enantiomer and the more soluble salt in the solution. One study on ibuprofen found an optimal ratio of 1:0.5:0.5 for racemic ibuprofen:(S)-MBA:KOH.[5]

- Analyze the Phase Diagram: For industrial processes, constructing a ternary phase diagram (racemate, resolving agent, solvent) can precisely identify the optimal conditions for temperature, concentration, and stoichiometry to avoid the eutectic trough and maximize yield and purity.

Workflow & Logic Diagram: Diastereomeric Salt Crystallization



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FAQs: Classical Resolution

Q: How do I choose the right chiral resolving agent? A: The resolving agent must be enantiomerically pure, readily available, and inexpensive (especially for scale-up). For resolving acidic profens, chiral amines like (R)- or (S)- α -phenylethylamine, quinine, or brucine are commonly used.[6] The ideal choice forms a salt that crystallizes well and has a large solubility difference between the two diastereomers. This often requires empirical screening of several candidates.

Q: After separating the diastereomeric salt, how do I recover my pure enantiomer? A: You must break the salt bond. This is typically done by acidifying the salt solution with a strong acid (like HCl). This protonates your carboxylate anion back to the neutral carboxylic acid, which will often precipitate out of the aqueous solution and can be recovered by filtration or extraction with an organic solvent.[7]

Q: What is the maximum theoretical yield for a classical resolution? A: For a single crystallization step from a racemic mixture, the maximum theoretical yield for one enantiomer is 50%. This is because you are separating a 1:1 mixture. However, the practical yield is often lower. To improve overall efficiency, the undesired enantiomer from the mother liquor can be isolated and racemized (converted back to the 50:50 mixture) under basic or thermal conditions, then recycled back into the resolution process.[1][8]

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). Differential interactions between the enantiomers and the CSP lead to different retention times.

Troubleshooting Guide: Chiral HPLC

Question 1: I'm not getting any separation between my enantiomers (co-elution). What should I try first?

Answer:

Co-elution means the chiral stationary phase is not discriminating between the enantiomers under the current conditions. The selectivity factor (α) is the most critical parameter in chiral separations.[9]

- Probable Cause & Scientific Rationale:
 - Incorrect CSP Selection: The primary mechanism of separation is the three-point interaction model. If the analyte cannot form a transient diastereomeric complex with the CSP involving at least three simultaneous points of interaction (e.g., hydrogen bonds, π - π stacking, steric hindrance), no separation will occur. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most popular and versatile for proteins.[9]
 - Inappropriate Mobile Phase: The mobile phase composition directly competes with the analyte for interaction sites on the CSP. If the mobile phase is too strong, it will wash both enantiomers out of the column without sufficient interaction. If it's too weak, retention times will be excessively long.
 - High Temperature: Higher temperatures increase molecular motion and can disrupt the subtle, transient bonds required for chiral recognition, leading to decreased selectivity.[10]
- Solutions & Best Practices:
 - Change the Mobile Phase: This is the easiest first step. If using normal phase (e.g., Hexane/IPA), systematically vary the ratio. A common starting point is 90:10 Hexane/IPA; try moving to 95:5 or 80:20. The alcohol acts as a polar modifier that competes for binding sites.
 - Screen Different CSPs: If mobile phase optimization fails, the chosen CSP is likely unsuitable. It is highly advantageous to screen multiple columns with different selectors (e.g., an amylose-based vs. a cellulose-based column) to find a successful separation.[9] Protein-based phases like α 1-acid glycoprotein (AGP) columns are also effective for proteins.[11]
 - Lower the Column Temperature: Decrease the column temperature (e.g., from 40°C to 25°C or 15°C). Lower temperatures can enhance the weaker bonding forces responsible for chiral selectivity, often leading to better resolution.[10] Be mindful that this will increase backpressure.

- Consider a Different Elution Mode: If normal-phase fails, try reversed-phase or polar organic modes on a compatible column. Sometimes a separation that is impossible in one mode is straightforward in another.[9]

Question 2: My peaks are broad and tailing, which is ruining my resolution and quantification. What's causing this?

Answer:

Poor peak shape is a common issue in HPLC. In chiral chromatography, it is often exacerbated by secondary interactions or issues with the analyte's chemistry.

- Probable Cause & Scientific Rationale:
 - Secondary Silanol Interactions: For acidic compounds like profens, free silanol groups on the silica support of the CSP can cause strong, undesirable interactions, leading to peak tailing.
 - Analyte Ionization: If the mobile phase does not suppress the ionization of the carboxylic acid group, you can get a mixture of ionized and non-ionized forms, which chromatograph differently and cause severe tailing.
 - Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections, or the stationary phase itself may be degrading, creating active sites.[12]
 - Mismatch between Sample Solvent and Mobile Phase: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[12]
- Solutions & Best Practices:
 - Add a Mobile Phase Modifier: This is the most effective solution for acidic analytes. Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[13] This suppresses the ionization of the profen's carboxylic acid group, ensuring it is in a single, neutral form, which dramatically improves peak shape.

- Flush the Column: If the problem appeared suddenly, the column may be contaminated. Flush the column according to the manufacturer's instructions. A generic approach is to use a strong solvent like 100% isopropanol.[12]
- Dissolve the Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility and prevent solvent-induced peak distortion.
- Reduce Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) as this allows more time for the mass transfer and interactions required for separation to occur, which can improve both peak shape and resolution.[10]

Data Summary Table: CSP Selection for Profens

Chiral Stationary Phase (CSP) Type	Common Selector Example	Elution Mode	Suitability for Profens	Key Considerations
Polysaccharide-Based	Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)	Normal, Reversed, Polar Organic	Highly Suitable	Most versatile and widely used. Start screening here. Selectivity is highly dependent on the specific derivative and mobile phase. [9]
Protein-Based	Immobilized α 1-Acid Glycoprotein (AGP)	Reversed-Phase (Aqueous Buffers)	Highly Suitable	Excellent for separating acidic drugs in aqueous mobile phases. pH of the buffer is a critical parameter for optimization. [11]
Pirkle-Type (π -acid/ π -base)	Dinitrobenzoyl-phenylglycine (DNBPG)	Normal Phase	Suitable	Works via π - π interactions. Requires the analyte to have an aromatic ring, which profens do.
Cyclodextrin-Based	Beta-cyclodextrin	Reversed-Phase	Partially Suitable	Separation is based on inclusion complexation. May work for some profens but is generally less

universal than
polysaccharide
CSPs.

FAQs: Chiral HPLC

Q: Can I use a guard column for my chiral column? A: Yes, and it is highly recommended. Chiral columns are expensive. A guard column with the same stationary phase will protect the analytical column from strongly retained impurities and particulates, significantly extending its lifetime without compromising the separation.[12]

Q: My resolution is decreasing over time with the same column and method. Why? A: This is a classic sign of column degradation.[14] The chiral stationary phase can be stripped or altered by harsh mobile phases or improper storage. It could also be that the column is becoming contaminated. First, try a rigorous flushing and regeneration procedure as recommended by the manufacturer. If that fails, the column may need to be replaced.

Q: What is "chiral inversion" and can it happen in my HPLC? A: Chiral inversion is the conversion of one enantiomer into the other.[15] For 2-arylpropanoic acids, this can happen under certain conditions (e.g., basic pH, high temperature). While it's primarily a metabolic process in vivo, it's important to ensure your analytical conditions (mobile phase pH, temperature) are mild enough to prevent on-column racemization, which would manifest as merged or distorted peaks.[15]

Section 3: Enzymatic Resolution

Enzymatic resolution is a form of kinetic resolution where an enzyme, typically a lipase or esterase, selectively catalyzes a reaction (e.g., hydrolysis or esterification) on one enantiomer much faster than the other.[1] This leaves the reaction mixture enriched in the unreacted enantiomer and the product of the reacted enantiomer.

Troubleshooting Guide: Enzymatic Resolution

Question 1: The conversion rate of my enzymatic reaction is very low, and it stops long before reaching the theoretical 50% maximum for a kinetic resolution.

Answer:

Low conversion points to a problem with the enzyme's activity or stability under your reaction conditions.

- Probable Cause & Scientific Rationale:
 - Suboptimal pH or Temperature: Every enzyme has an optimal pH and temperature range for its activity. Outside this range, the enzyme's tertiary structure can be compromised, drastically reducing its catalytic efficiency. For example, a study on lipase from *Aspergillus niger* found optimal conditions at pH 7 and 40°C.[16]
 - Enzyme Denaturation/Inhibition: The organic solvent used, or the product being formed, can act as an inhibitor or denaturant. For example, if you are hydrolyzing an ester, the alcohol produced can inhibit some lipases at higher concentrations.
 - Poor Substrate Solubility: The enzyme can only act on substrate molecules that are accessible. If your profen ester has poor solubility in the reaction medium, the reaction rate will be limited by the dissolution rate.
 - Insufficient Enzyme Loading: The amount of enzyme may be too low to achieve a reasonable reaction rate within the observed timeframe.
- Solutions & Best Practices:
 - Optimize Reaction Conditions: Systematically screen for the optimal pH and temperature for your specific enzyme. Run small-scale trials at different pH values (e.g., 6, 7, 8) and temperatures (e.g., 30°C, 40°C, 50°C).
 - Choose a Biocompatible Solvent: If using an organic solvent, select one known to preserve lipase activity, such as hexane or isooctane. Avoid highly polar solvents unless the enzyme is specifically formulated for them.
 - Immobilize the Enzyme: Immobilizing the lipase on a solid support (like silica nanoparticles or resins) can significantly improve its stability in organic solvents and at higher temperatures.[16] It also simplifies enzyme removal post-reaction.
 - Increase Enzyme Concentration: Double the amount of enzyme in a trial reaction to see if the rate increases proportionally. This helps determine if the reaction is enzyme-limited.

- Remove Inhibitory Products: If product inhibition is suspected, consider using an in-situ product removal technique, such as adding molecular sieves to remove water in an esterification reaction.

Question 2: The reaction works, but the enantiomeric excess (ee) of both the product and the remaining substrate is poor. How can I improve the selectivity?

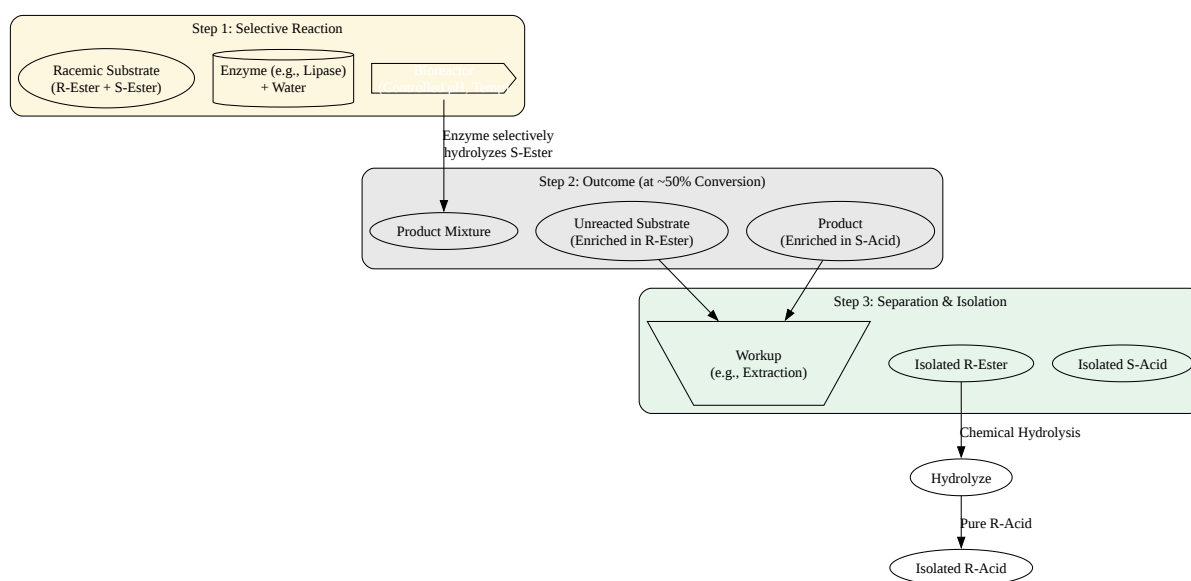
Answer:

Poor enantiomeric excess means the enzyme is not discriminating effectively between the two enantiomers. The key parameter to optimize here is the enantioselectivity (E-value).

- Probable Cause & Scientific Rationale:
 - Suboptimal Enzyme Choice: Not all lipases are created equal. Some exhibit high selectivity for profens, while others are poor. *Candida rugosa* lipase, for instance, has shown excellent enantioselectivity ($E > 185$) for ketoprofen esterification.[8]
 - Reaction Conditions Affecting Selectivity: Temperature and solvent can influence the flexibility of the enzyme's active site. Sometimes, lowering the temperature can "rigidify" the enzyme, enhancing its ability to distinguish between enantiomers, even if it slows the reaction rate.
 - Reaction Progress: In a kinetic resolution, the enantiomeric excess of the substrate and product changes as the reaction progresses. Letting the reaction proceed too far beyond 50% conversion will always result in a decrease in the enantiomeric excess of the product.
- Solutions & Best Practices:
 - Screen Different Enzymes: Test a panel of commercially available lipases (e.g., from *Candida antarctica*, *Candida rugosa*, *Aspergillus niger*) to find one with the highest E-value for your specific substrate.[8][17]
 - Optimize Temperature for Selectivity: Run the reaction at a lower temperature. While this will decrease the reaction rate, it often increases the E-value.

- Carefully Monitor Reaction Progress: Track the reaction over time by taking aliquots and analyzing them by chiral HPLC. Stop the reaction at or near 50% conversion to maximize both yield and enantiomeric excess.
- Modify the Substrate: The choice of ester group matters. Sometimes, a bulkier ester (e.g., a butyl ester vs. a methyl ester) can enhance the steric interactions within the enzyme's active site, leading to better selectivity.

Workflow & Logic Diagram: Enzymatic Kinetic Resolution



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FAQs: Enzymatic Resolution

Q: Should I use a free or immobilized enzyme? A: For initial screening, free enzymes are often easier and cheaper. However, for process optimization and scale-up, immobilized enzymes offer significant advantages: they are more stable, easier to remove from the reaction (simple filtration), and can be reused multiple times, which lowers costs.[18]

Q: What is the "E-value" and why is it important? A: The E-value, or enantiomeric ratio, is a measure of an enzyme's selectivity. It quantifies how much faster the enzyme reacts with one enantiomer compared to the other. A high E-value (>100) is desirable as it allows for the production of products with very high enantiomeric excess (>95% ee) at approximately 50% conversion.[8]

Q: My enzyme works on the profen ester, but I need the profen acid. What do I do? A: This is a standard outcome. The kinetic resolution separates the unreacted ester (e.g., R-profen ester) from the product acid (e.g., S-profen acid). After separating these two compounds (usually by extraction), you must perform a simple chemical hydrolysis (e.g., using NaOH) on the recovered ester to convert it into the corresponding acid.[8]

Experimental Protocols

Protocol 1: Representative Classical Resolution of (\pm)-Ibuprofen

This protocol is a representative method adapted from literature procedures for resolving racemic ibuprofen using (S)-(-)- α -methylbenzylamine (S-MBA).[5]

- Salt Formation:
 - In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of ethyl acetate by warming gently.
 - In a separate beaker, dissolve 5.8 g (0.5 equivalents) of (S)-MBA in 20 mL of ethyl acetate.
 - Slowly add the S-MBA solution to the warm ibuprofen solution with constant stirring.
- Crystallization:
 - Allow the solution to cool slowly to room temperature. Cloudiness should appear as the diastereomeric salt begins to crystallize. Do not disturb the flask during this initial period.

- Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
- Isolation:
 - Collect the crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals sparingly with a small amount of ice-cold ethyl acetate to remove residual mother liquor.
 - Dry the crystals. This solid is the diastereomeric salt, enriched in (S)-Ibuprofen-(S)-MBA.
- Liberation of the Enantiomer:
 - Transfer the dried crystals to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.
 - Add 2 M HCl dropwise until the aqueous layer is acidic (pH ~2), shaking well after each addition. This will break the salt.
 - Separate the layers. Extract the aqueous layer two more times with 25 mL portions of diethyl ether.
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield (S)-(+)-Ibuprofen.
- Analysis:
 - Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: General Workflow for Chiral HPLC Method Development

This workflow provides a systematic approach to developing a separation method for a new 2-arylpropanoic acid.

- Column & Mobile Phase Screening:

- Select two to three chiral columns with different selectivities (e.g., one amylose-based, one cellulose-based).
- Prepare a stock solution of your racemic analyte at ~1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
- For each column, run a screening gradient or a series of isocratic runs with different mobile phase compositions. A good starting point for normal phase is a gradient of 2% to 30% Isopropanol in Hexane over 20 minutes.
- For all runs, include 0.1% TFA in the mobile phase to ensure good peak shape for the acidic analyte.
- Method Optimization:
 - Identify the column/mobile phase combination that shows the best "hit" (at least partial separation).
 - Fine-tune the isocratic mobile phase composition. If peaks are too close, decrease the percentage of the polar modifier (e.g., from 10% IPA to 8% IPA) to increase retention and improve resolution.
 - Optimize the column temperature. Test the separation at 25°C and 40°C. Higher temperatures often lead to sharper peaks but may reduce selectivity.[\[10\]](#)
 - Optimize the flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) to see if resolution improves.
- Validation:
 - Once optimal conditions are found, perform replicate injections to confirm the reproducibility of retention times and peak areas.
 - Confirm the identity of the enantiomer peaks by injecting a standard of a known pure enantiomer, if available.

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